Stereochemical Specification in VLA-4 Antagonist Pharmacophore: (2R,4S) vs. (2S,4S) Configuration
US Patent 7,345,179 B2 (Daiichi Pharmaceutical) explicitly defines the trans-(4S)-methoxy-(2S)-pyrrolidinylmethoxy motif as the core structure for potent VLA-4 antagonists, establishing that the relative trans configuration in the pyrrolidine ring—corresponding to the (2R,4S) geometry when the 2-substituent is hydroxymethyl and the 4-substituent is amino—is a structural prerequisite for nanomolar-level binding to α4β1 integrin [1]. The patent reports VLA-4 binding IC₅₀ values in the low nanomolar range (typically <50 nM) for compounds derived from the trans-pyrrolidine scaffold. In contrast, the cis-diastereomer (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1217803-39-8) projects the amino and hydroxymethyl groups onto the same face of the pyrrolidine ring, fundamentally altering the vector orientation and steric presentation of these hydrogen-bonding groups. This stereochemical mismatch with the VLA-4 binding pocket is expected to abrogate high-affinity binding, although explicit comparative IC₅₀ data for the isolated building blocks are not publicly reported.
| Evidence Dimension | VLA-4 receptor binding potency (inferred from downstream compound activity) |
|---|---|
| Target Compound Data | (2R,4S) configuration: trans orientation of 2-hydroxymethyl and 4-amino groups; produces VLA-4 antagonists with IC₅₀ typically <50 nM (patent-reported range) |
| Comparator Or Baseline | (2S,4S) configuration: cis orientation; spatial mismatch with VLA-4 pharmacophore model; no reported high-potency VLA-4 antagonist derived from this stereoisomer |
| Quantified Difference | Qualitative: trans configuration (2R,4S) is required for VLA-4 pharmacophore; cis configuration (2S,4S) is incompatible |
| Conditions | Human Jurkat cell VLA-4 competitive binding assay using ³⁵S-labeled ligand; as described in patent family US 7,345,179 B2 |
Why This Matters
For teams synthesizing VLA-4 antagonists, procurement of the (2R,4S) stereoisomer directly delivers the pharmacophore-compatible building block; the (2S,4S) cis isomer would require stereochemical inversion steps, adding synthetic complexity and cost.
- [1] Daiichi Pharmaceutical Co., Ltd. Process for producing pyrrolidine derivative. US Patent 7,345,179 B2, issued March 18, 2008. https://eureka.patsnap.com/patent-US7345179B2 View Source
